Cas no 162284-62-0 (6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

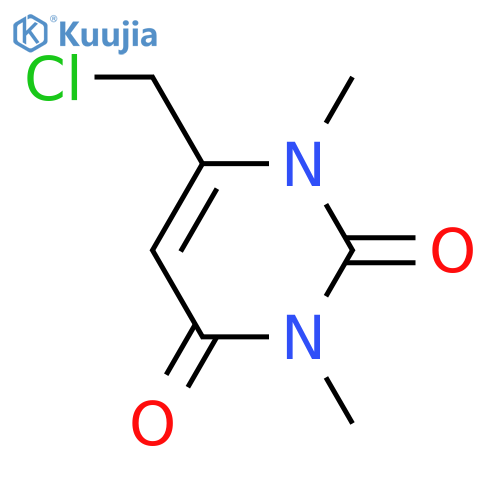

162284-62-0 structure

商品名:6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS番号:162284-62-0

MF:C7H9ClN2O2

メガワット:188.611560583115

MDL:MFCD08166704

CID:1343406

PubChem ID:15210021

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl-

- 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione

- AKOS BBS-00006403

- 6-(CHLOROMETHYL)-1,3-DIMETHYLPYRIMIDINE-2,4(1H,3H)-DIONE

- DTXSID90570065

- G57613

- EN300-25386

- SCHEMBL20515256

- 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Z203887052

- AKOS000270714

- 162284-62-0

- SB55811

- MFCD08166704

-

- MDL: MFCD08166704

- インチ: InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3

- InChIKey: AEIYRTHZNGTKQE-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC(=O)N(C1=O)C)CCl

計算された属性

- せいみつぶんしりょう: 188.03537

- どういたいしつりょう: 188.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

- PSA: 40.62

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25386-10.0g |

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

162284-62-0 | 10.0g |

$2638.0 | 2023-02-14 | ||

| Enamine | EN300-25386-5.0g |

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

162284-62-0 | 5.0g |

$1779.0 | 2023-02-14 | ||

| Chemenu | CM467271-1g |

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl- |

162284-62-0 | 95%+ | 1g |

$330 | 2023-02-02 | |

| Enamine | EN300-25386-0.1g |

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

162284-62-0 | 95% | 0.1g |

$202.0 | 2023-11-29 | |

| Aaron | AR001TNK-100mg |

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl- |

162284-62-0 | 95% | 100mg |

$303.00 | 2025-01-21 | |

| Enamine | EN300-25386-5g |

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

162284-62-0 | 95% | 5g |

$1779.0 | 2023-11-29 | |

| A2B Chem LLC | AA83988-5g |

6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

162284-62-0 | 95% | 5g |

$1908.00 | 2024-04-20 | |

| A2B Chem LLC | AA83988-10g |

6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

162284-62-0 | 95% | 10g |

$2812.00 | 2024-04-20 | |

| Aaron | AR001TNK-1g |

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl- |

162284-62-0 | 95% | 1g |

$870.00 | 2025-01-21 | |

| 1PlusChem | 1P001TF8-10g |

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-1,3-dimethyl- |

162284-62-0 | 95% | 10g |

$3323.00 | 2024-06-19 |

6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

162284-62-0 (6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:162284-62-0)6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

清らかである:99%

はかる:1g

価格 ($):270